![molecular formula C23H32N4 B611379 TIQ-15](/img/structure/B611379.png)
TIQ-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TIQ-15 是一种合成有机化合物,以其对趋化因子受体 CXCR4 的强拮抗活性而闻名。 它对 CXCR4 Ca2+ 通量的 IC50 值为 6 nM,并以 0.32 μM 的 IC50 值抑制酶 CYP450 2D6 。 该化合物主要用于科学研究,并在医药化学和药理学等多个领域显示出潜力 。
准备方法
TIQ-15 的合成涉及使用四氢异喹啉 (THIQ) 作为核心结构。合成路线通常包括以下步骤:
THIQ 核心的形成: THIQ 核心通过 Pictet-Spengler 反应合成,该反应涉及苯乙胺与醛或 α-酮酸的缩合。
化学反应分析
TIQ-15 会经历多种类型的化学反应,包括:
氧化: this compound 可以被氧化以形成各种氧化衍生物。
科学研究应用
HIV Treatment
Mechanism of Action
TIQ-15 acts as an antagonist to the CXCR4 receptor, which is critical for HIV entry into host cells. It has demonstrated potent inhibition against CXCR4-tropic and dual-tropic HIV viruses with an IC50 value of approximately 6 nM for CXCR4 calcium flux . The compound blocks SDF-1α binding, signal transduction pathways, and inhibits T cell chemotaxis induced by SDF-1α, thereby preventing viral entry and spread .
Synergistic Effects
In studies involving co-dosing with maraviroc (a CCR5 inhibitor), this compound exhibited synergistic activity, suggesting its potential use in combination therapies for patients infected with mixed tropic viruses . This dual-action approach could enhance therapeutic efficacy against diverse HIV strains.
Cancer Treatment
Role in Breast Cancer
Research has indicated that this compound may play a role in overcoming trastuzumab resistance in breast cancer patients. In vitro studies have shown that this compound can inhibit the proliferation of MDA-MB-231 breast tumor cells, highlighting its potential as an anticancer agent . The compound's ability to modulate CXCR4 signaling pathways may contribute to its effectiveness in cancer therapy.
Potential for Combination Therapy
this compound's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties make it a promising candidate for further development in combination therapies targeting cancer cells that express CXCR4 .
Pharmacological Profile
ADME Characteristics
Preliminary tests indicate that this compound has minimal inhibitory effects on CYP450 enzymes, distinguishing it from other CXCR4 antagonists like AMD11070. This characteristic is crucial for reducing drug-drug interactions and enhancing safety profiles in clinical settings .
Specificity and Selectivity
this compound selectively inhibits CXCR4 without affecting CCR5 receptors even at high concentrations, reinforcing its specificity as a targeted therapy for conditions involving CXCR4 signaling .
Case Studies and Research Findings
作用机制
TIQ-15 通过与 CXCR4 受体结合发挥作用,从而阻止 CXCR4 与其配体基质细胞衍生因子 1 (SDF-1) 之间的相互作用。 这种抑制阻止了由 CXCR4 激活的下游信号通路,导致细胞迁移和增殖减少 。 此外,this compound 抑制酶 CYP450 2D6,该酶参与多种药物的代谢 。
相似化合物的比较
TIQ-15 属于一类称为 CXCR4 拮抗剂的化合物。类似的化合物包括:
IT1t: 另一个 CXCR4 拮抗剂,与 this compound 相比具有不同的结合模式。
AMD3100: 一种著名的 CXCR4 拮抗剂,用于治疗 HIV 和癌症。
This compound 的独特之处在于其对 CXCR4 的高效力和选择性,以及其抑制 CYP450 2D6 的能力 。
生物活性
TIQ-15 is a novel compound classified as a CXCR4 antagonist, belonging to the tetrahydroisoquinoline (TIQ) subclass. Its development is significant in the context of HIV treatment, particularly for infections involving CXCR4-tropic and dual-tropic strains of the virus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound exerts its biological effects primarily through antagonism of the CXCR4 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in HIV entry into host cells. The compound has demonstrated the ability to inhibit several key processes:
- SDF-1 Binding : this compound blocks the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4, which is essential for HIV entry and T cell chemotaxis .
- Signal Transduction : It inhibits SDF-1-induced signal transduction pathways, specifically those involving cofilin activation and cAMP production. This compound has an IC50 value of 41 nM for blocking SDF-1α-induced cAMP reduction, significantly more potent than AMD3100 (347 nM) .
- Chemotaxis Inhibition : this compound inhibits SDF-1α/CXCR4-mediated chemotaxis in CD4 T cells with an IC50 of 176 nM .
Pharmacological Profile
The pharmacological properties of this compound have been characterized through various assays:
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a therapeutic agent:
- Inhibition of HIV Entry : In vitro studies demonstrated that this compound effectively blocks HIV entry into primary CD4 T cells, showcasing its specificity for CXCR4-tropic strains while not affecting CCR5-tropic strains significantly .
- Cofilin Activation : Research indicated that this compound inhibits cofilin dephosphorylation in response to SDF-1α, supporting its role in disrupting CXCR4-mediated signaling pathways .
- Clinical Isolate Testing : When tested against a panel of clinical isolates, this compound exhibited potent inhibition against CXCR4-tropic and dual-tropic viruses, reinforcing its potential application in treating diverse HIV strains .
属性
分子式 |
C23H32N4 |
---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1 |
InChI 键 |
MYCKNKHATQGHEV-YADHBBJMSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
手性 SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3 |
规范 SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TIQ-15; TIQ 15; TIQ15; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。